molecular formula C19H23NO3S B2381927 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 2034450-50-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2381927
CAS No.: 2034450-50-3
M. Wt: 345.46
InChI Key: JEPSESHGUGHBQA-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Arylsulfonamide analogs, including structures related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide, have been investigated for their role in inhibiting the HIF-1 pathway, which is significant in cancer therapy. These compounds exhibit potential as anticancer agents by antagonizing tumor growth in animal models through the modulation of this pathway, emphasizing the importance of structural motifs for pharmacological optimization (Mun et al., 2012).

DNA Interaction and Antiproliferative Activity

  • Copper(II)-sulfonamide complexes have been synthesized and characterized, demonstrating significant effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes engage in interactions with DNA and induce cell death primarily through apoptosis in human tumor cells, showcasing a method to combat cancer at the cellular level (González-Álvarez et al., 2013).

Photodynamic Therapy for Cancer Treatment

  • A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups has revealed their high singlet oxygen quantum yield. These compounds exhibit promising characteristics as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their potential due to good fluorescence properties and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Neurogenesis Promotion

  • P7C3 and its derivatives, including compounds structurally related to this compound, have been shown to increase neurogenesis in rat neural stem cells (NSCs). These findings suggest that certain derivatives promote neurogenesis by inducing final cell division during NSC differentiation, providing insight into potential treatments for neurological conditions (Shin et al., 2015).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13-4-5-14(2)19(10-13)24(21,22)20-15(3)11-16-6-7-18-17(12-16)8-9-23-18/h4-7,10,12,15,20H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSESHGUGHBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.